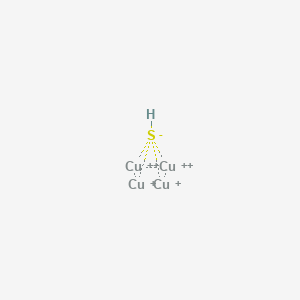
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(6+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mu4-sulfido-quadro-tetracopper(6+) is a mu4-sulfido-quadro-tetracopper.
Wissenschaftliche Forschungsanwendungen
Greenhouse Gas Reduction
The μ-sulfido-tetracopper site in the enzyme nitrous oxide reductase (N2OR) plays a crucial role in converting the greenhouse gas N2O into N2. Research has developed a mixed valent Cu(II)Cu(I)2 cluster bridged by disulfide, modeling the enzyme's active site and providing insights into the process of N2O reduction. This synthetic model opens avenues for understanding and potentially enhancing this environmentally significant reaction (Bar-Nahum et al., 2009).
Structural Analysis and Comparison
A copper(I) complex featuring μ4-sulfido and μ3-thiolato coordination has been compared to other cuprous thiolato/sulfido clusters, including those observed in the copper enzyme nitrous oxide reductase. This research provides structural insights into these complex copper clusters (Lee, Sarjeant, & Karlin, 2006).
Mechanism of Nitrous Oxide Reduction
Density functional theory was used to investigate the mechanism of N2O reduction by the μ4-sulfide-bridged tetranuclear Cu(Z) cluster in nitrous oxide reductase. This study provides a detailed understanding of how this cluster facilitates the reduction process, highlighting the roles of individual copper atoms and the cluster's reaction dynamics (Gorelsky, Ghosh, & Solomon, 2006).
Synthetic Model Development
Research has focused on creating clusters with delocalized mixed-valence [Cu3(μ-S)2]3+ cores to model the tetracopper-sulfide "CuZ" site in nitrous oxide reductase. These models help in understanding the enzyme's function and the role of delocalization in its activity (Brown et al., 2005).
Magnetic Properties and Structural Analysis
The magnetic properties and crystal structure of various copper complexes, including those with μ4-oxo and μ2-chloro coordination, have been studied. These analyses contribute to a deeper understanding of the magnetic behaviors and structural diversity in these copper complexes (Cortés et al., 2006).
Electronic Structure Description
Spectroscopy and density functional calculations have been used to define the electronic structure of the μ4-sulfide bridged tetranuclear CuZ cluster in N2O reductase. This research offers insights into the electronic contribution to N2O reduction, paving the way for understanding and potentially manipulating these processes (Chen et al., 2002).
Eigenschaften
Produktname |
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(6+) |
|---|---|
Molekularformel |
Cu4HS+5 |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
dicopper;copper(1+);sulfanide |
InChI |
InChI=1S/4Cu.H2S/h;;;;1H2/q2*+1;2*+2;/p-1 |
InChI-Schlüssel |
LNHREDKGQDZJTE-UHFFFAOYSA-M |
Kanonische SMILES |
[SH-].[Cu+].[Cu+].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
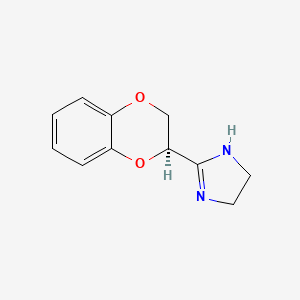
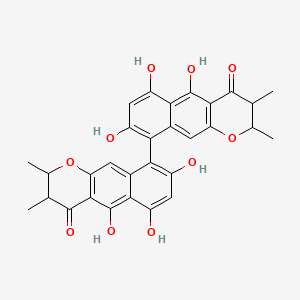
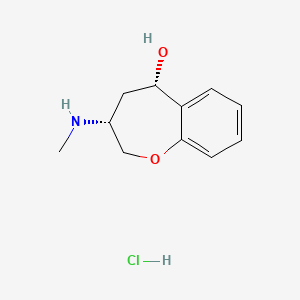
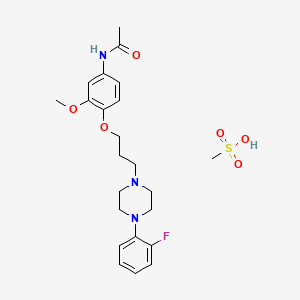
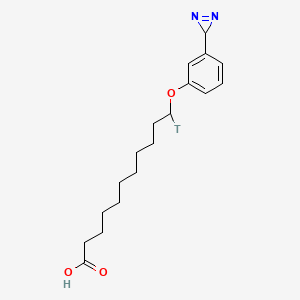
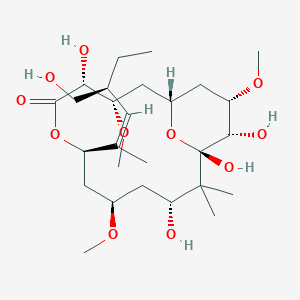
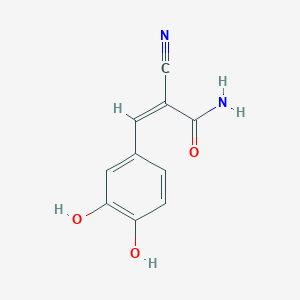
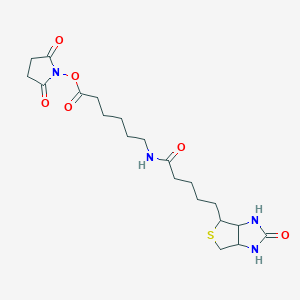
![N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide](/img/structure/B1236132.png)
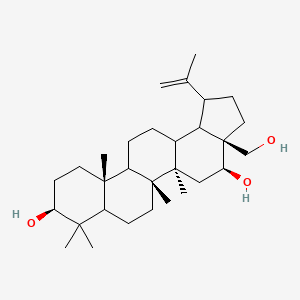
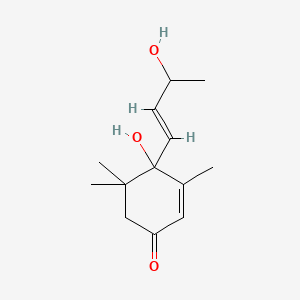
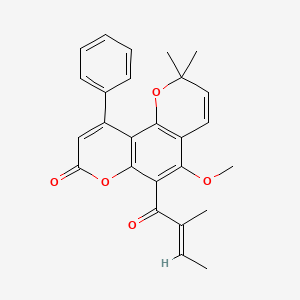
![(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide](/img/structure/B1236141.png)